Glycine, N-(4-chloro-m-tolyl)-, ethyl ester (7CI,8CI)
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Overview
Description
Glycine, N-(4-chloro-m-tolyl)-, ethyl ester (7CI,8CI) is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is also known by the name ethyl 2-(4-chloro-3-methylanilino)acetate . This compound is characterized by its density of 1.197 g/cm³ and a boiling point of 337.7°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(4-chloro-m-tolyl)-, ethyl ester typically involves the reaction of glycine with 4-chloro-3-methylaniline in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(4-chloro-m-tolyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Glycine, N-(4-chloro-m-tolyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(4-chloro-m-tolyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloro-3-methylanilino)acetate
- N-(4-Chloro-3-methylphenyl)glycine ethyl ester
Uniqueness
Glycine, N-(4-chloro-m-tolyl)-, ethyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-5-methylanilino)acetate |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-11(14)7-13-10-6-8(2)4-5-9(10)12/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
SYCWPXRMJSHJRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C=CC(=C1)C)Cl |
Origin of Product |
United States |
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